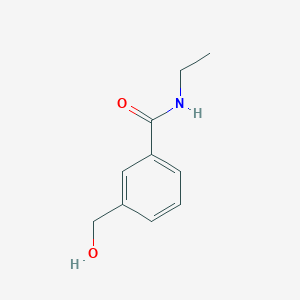
N-ethyl-3-(hydroxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-(hydroxymethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(hydroxymethyl)benzamide typically involves the reaction of 3-(hydroxymethyl)benzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-(hydroxymethyl)benzoic acid+ethylamine→this compound+water
The reaction is usually conducted at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: 3-(carboxymethyl)benzoic acid
Reduction: N-ethyl-3-(aminomethyl)benzamide
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-ethyl-3-(hydroxymethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-3-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxymethyl group can form hydrogen bonds with amino acid residues, while the benzamide moiety can engage in hydrophobic interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
- N-methyl-3-(hydroxymethyl)benzamide
- N-ethyl-4-(hydroxymethyl)benzamide
- N-ethyl-3-(methoxymethyl)benzamide
Comparison: N-ethyl-3-(hydroxymethyl)benzamide is unique due to the specific positioning of the hydroxymethyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to N-methyl-3-(hydroxymethyl)benzamide, the ethyl group provides different steric and electronic properties, potentially leading to variations in biological activity and chemical reactivity.
Properties
CAS No. |
105394-84-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-ethyl-3-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChI Key |
VPRSFHNVFGKOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
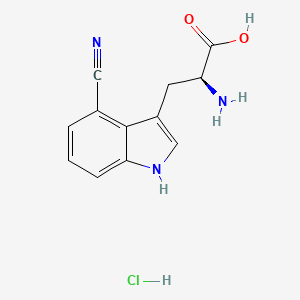
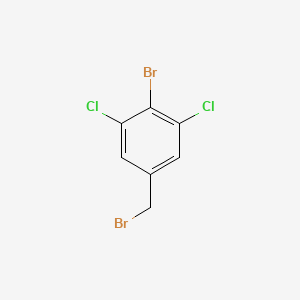
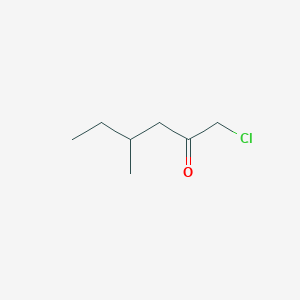

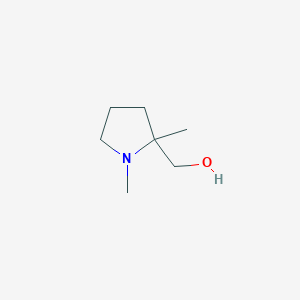

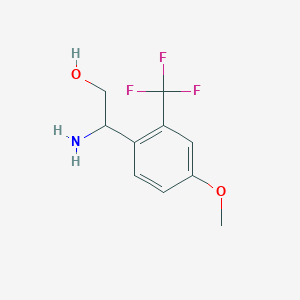

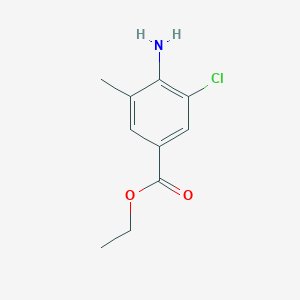
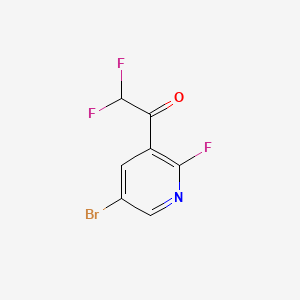
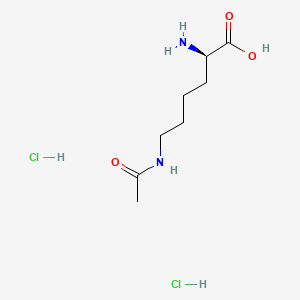
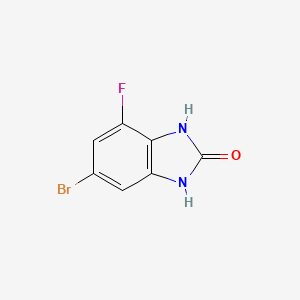
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
